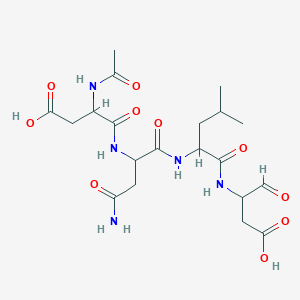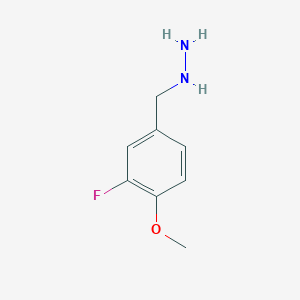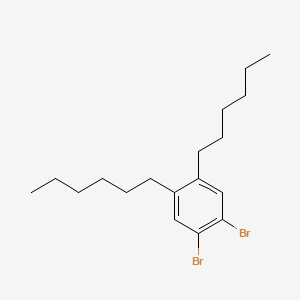
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside is a synthetic compound with the molecular formula C26H30O8S and a molecular weight of 502.58 g/mol . It is a white crystalline solid with a melting point of 135-137°C . This compound is a thioglycoside derivative, which means it contains a sulfur atom replacing the oxygen atom in the glycosidic bond. Thioglycosides are valuable in various chemical and biological applications due to their stability and reactivity.
准备方法
The synthesis of 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acetyl groups to form a peracetylated glucose derivative.
Introduction of Thiol Group: The protected glucose derivative is then reacted with a thiol compound, such as 4-methylthiophenol, in the presence of a base to form the thioglycoside bond.
Benzylation: The 3-hydroxyl group is selectively deprotected and then benzylated using benzyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to improve yield and efficiency.
化学反应分析
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycoside can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl and benzyl protecting groups, yielding the free thioglycoside.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). Major products formed from these reactions include deprotected thioglycosides, sulfoxides, and sulfones.
科学研究应用
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of glycosylation processes and enzyme-substrate interactions involving thioglycosides.
作用机制
The mechanism of action of 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, thioglycosides can mimic natural glycosides and interact with glycosidases and glycosyltransferases. The sulfur atom in the thioglycoside bond provides increased stability and resistance to enzymatic hydrolysis, allowing for prolonged activity and interaction with target enzymes .
相似化合物的比较
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides and glycosylated compounds:
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside: Similar in structure but differs in the sugar moiety and the position of the thiol group.
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: A benzylated glucopyranose derivative used as an intermediate in glycosylation reactions.
The uniqueness of this compound lies in its specific combination of protecting groups and the presence of the thioglycoside bond, which provides distinct reactivity and stability properties.
属性
分子式 |
C26H30O8S |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30O8S/c1-16-10-12-21(13-11-16)35-26-25(33-19(4)29)24(31-14-20-8-6-5-7-9-20)23(32-18(3)28)22(34-26)15-30-17(2)27/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26+/m1/s1 |
InChI 键 |
YBROBAJTJZCPEO-RTJMFUJLSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)
![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)







![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
